N-(3-acetylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
N-(3-Acetylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused oxazole-pyridine core substituted with methyl groups at positions 3 and 4. The carboxamide moiety is linked to a 3-acetylphenyl group, which introduces an electron-withdrawing acetyl substituent.
Properties
IUPAC Name |
N-(3-acetylphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-9-7-14(15-10(2)20-23-17(15)18-9)16(22)19-13-6-4-5-12(8-13)11(3)21/h4-8H,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQHRNUIIOWREL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives with pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(3-acetylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Due to its unique fluorescence properties, it is studied for use in light-emitting diodes (LEDs) and other optoelectronic devices.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can undergo excited-state intramolecular charge transfer, which affects its electronic properties and interactions with biological molecules . This charge transfer mechanism is crucial for its activity in various applications, including its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Aryl Group
The 3-acetylphenyl group distinguishes this compound from analogs with alternative aryl substituents:
- N-(4-Methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (): The methoxy group is electron-donating, which may reduce electrophilicity compared to the acetyl group. This could alter binding affinity in biological targets, such as enzymes or receptors.
- N-[(3,4-Dimethoxyphenyl)methyl] derivatives (): Bulky substituents like dimethoxybenzyl may impede membrane permeability but improve selectivity for hydrophobic binding pockets .
Table 1: Key Substituent Effects
Core Heterocyclic Modifications
The oxazolo[5,4-b]pyridine core is shared with several derivatives, but substitutions on the core influence activity:
- Sulfonamide Isoxazolo[5,4-b]pyridines (): Replacing the oxazole with isoxazole and introducing sulfonamide groups (e.g., N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide) confers antibacterial activity against Pseudomonas aeruginosa and E. coli . The target compound’s carboxamide group may exhibit similar interactions but with differing potency.
- Carboxylic Acid Derivatives (): Compounds like 6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid prioritize solubility via the carboxylic acid group, whereas the carboxamide in the target compound balances lipophilicity and hydrogen-bonding capacity .
Table 2: Core Structure and Functional Group Impact
Research Findings and Implications
- Antimicrobial Potential: The acetyl group’s electron-withdrawing nature may enhance interactions with bacterial targets, similar to sulfonamide derivatives in , though direct comparative data are needed .
- Anticancer Activity : Derivatives like N-aryl-4-(2-hydroxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-5-carboxamides () show antiproliferative effects, suggesting the target compound’s dimethyl and acetyl groups could modulate cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
